molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

trans-3-Phenyl-D-proline

Cat. No. B055599
CAS RN: 118758-50-2
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
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Description

Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms .


Synthesis Analysis

While specific synthesis methods for trans-3-Phenyl-D-proline were not found, there are general methods for synthesizing trans-3-substituted proline derivatives . These methods typically involve enantioselective synthesis with high diastereoselectivity .


Molecular Structure Analysis

Trans-3-Phenyl-D-proline contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 Pyrrolidine .


Chemical Reactions Analysis

While specific chemical reactions involving trans-3-Phenyl-D-proline were not found, proline-based organocatalysts have been used in asymmetric aldol reactions of acetone with substituted aromatic aldehydes .

Scientific Research Applications

Role in Animal Metabolism and Nutrition

“Trans-3-Phenyl-D-proline” is a variant of “trans-3-hydroxy-L-proline”, which plays a significant role in animal metabolism and nutrition . This compound is formed from the post-translational hydroxylation of proteins, primarily collagen . It has both structural and physiological significance in animals, and can scavenge reactive oxygen species .

Cell Signaling

“Trans-3-Phenyl-D-proline” is involved in cell signaling in animal cells . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling .

Modulation of Cell Metabolism

This compound contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Role in Collagen Synthesis

Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Inhibitor of Amino Acid Transporters

As a conformationally restricted amino acid, hydroxy-L-proline is a versatile scaffold for the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . Hydroxy-L-proline derivatives have been found to act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .

Pharmacological Modulation

The series of hydroxyproline analogs identified represent promising new agents to pharmacologically modulate SLC1A4 and SLC1A5 amino acid exchangers which are implicated in numerous pathophysiological processes such as cancer and neurological diseases .

Future Directions

Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .

properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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